molecular formula C15H17ClN2O B11792298 4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11792298
M. Wt: 276.76 g/mol
InChI Key: IFSAICWNXASGJY-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine typically involves the reaction of 2,4-dimethylphenyl derivatives with chloro-substituted pyrimidines under controlled conditions. Common reagents include chlorinating agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for 4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2,4-dimethylphenyl)pyrimidine
  • 2-(1-Methoxyethyl)-4-chloropyrimidine
  • 6-(2,4-Dimethylphenyl)-2-(1-methoxyethyl)pyrimidine

Uniqueness

4-Chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could make it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

4-chloro-6-(2,4-dimethylphenyl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C15H17ClN2O/c1-9-5-6-12(10(2)7-9)13-8-14(16)18-15(17-13)11(3)19-4/h5-8,11H,1-4H3

InChI Key

IFSAICWNXASGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC(=N2)C(C)OC)Cl)C

Origin of Product

United States

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